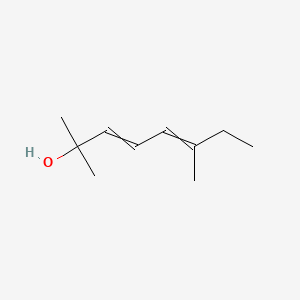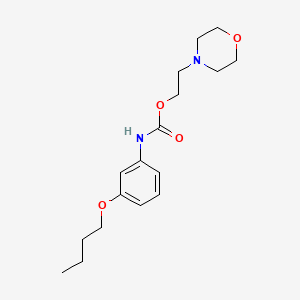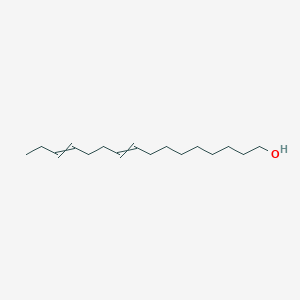
Hexadecadien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is notable for its role as a sex pheromone in various insect species, including the silkworm moth (Bombyx mori) and the persimmon fruit moth (Stathmopoda masinissa) . Its structure consists of a 16-carbon chain with two double bonds located at the 10th and 12th positions.
Preparation Methods
Hexadecadien-1-ol can be synthesized through several methods, including:
Synthetic Routes: One common method involves the stereoselective synthesis of the compound using commercially available starting materials.
Industrial Production: Industrial production methods often involve the extraction of the compound from natural sources, such as the pheromone glands of insects.
Chemical Reactions Analysis
Hexadecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexadecadienal, a related aldehyde.
Reduction: Reduction reactions can convert this compound to its corresponding saturated alcohol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups to form derivatives like hexadecadienyl acetate.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products: Major products formed from these reactions include hexadecadienal, hexadecadienyl acetate, and other related compounds.
Scientific Research Applications
Hexadecadien-1-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of hexadecadien-1-ol involves its interaction with specific olfactory receptors in insects. For example, in the silkworm moth, the compound binds to the BmorOR1 receptor, triggering a signaling cascade that leads to behavioral responses such as mating attraction . The molecular targets and pathways involved in this process include the activation of G-protein coupled receptors and subsequent intracellular signaling events .
Comparison with Similar Compounds
Hexadecadien-1-ol can be compared with other similar compounds, such as:
Bombykol: Another sex pheromone of the silkworm moth, with a similar structure but different stereochemistry.
Hexadecadienal: The aldehyde derivative of this compound, which also functions as a pheromone in some insect species.
Hexadecadienyl Acetate: The acetate ester of this compound, used in pheromone-based pest control.
This compound is unique due to its specific double bond configuration and its role in insect communication, making it a valuable compound for both scientific research and practical applications .
Properties
CAS No. |
71185-86-9 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
hexadeca-9,13-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,7-8,17H,2,5-6,9-16H2,1H3 |
InChI Key |
MRVZPPNOMGSFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC=CCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


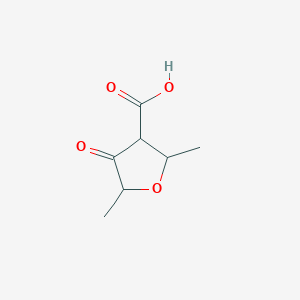
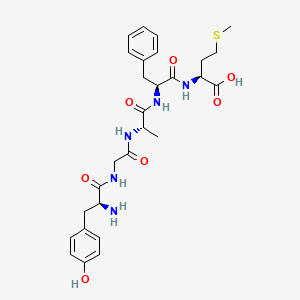
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)
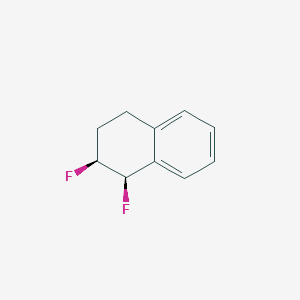
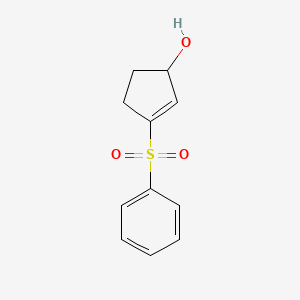
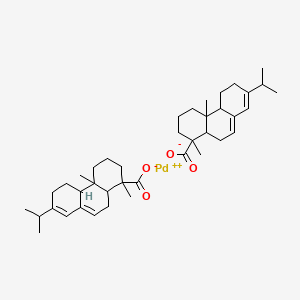
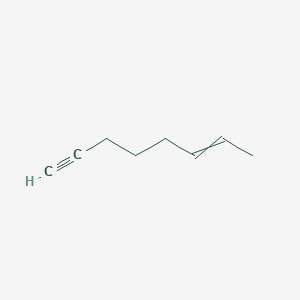
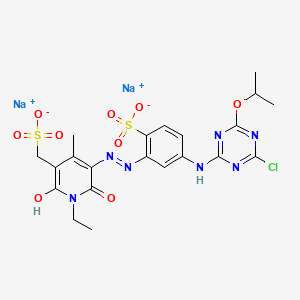


![N~2~-[4-(Diethylamino)phenyl]-L-glutamine](/img/structure/B14476190.png)
